5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a 4-methylphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
- 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(2-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and difluoromethyl groups, along with the 4-methylphenyl group, contributes to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H20F2N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H20F2N4O/c1-10-2-6-12(7-3-10)22-18(25)13-9-21-24-15(16(19)20)8-14(11-4-5-11)23-17(13)24/h2-3,6-7,9,11,14-16,23H,4-5,8H2,1H3,(H,22,25) |
InChI Key |
FMAXPTXKFXSTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)F)C4CC4 |
Origin of Product |
United States |
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